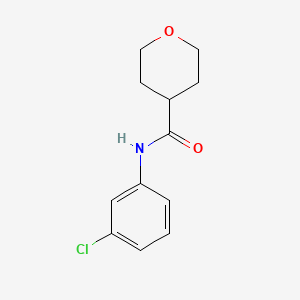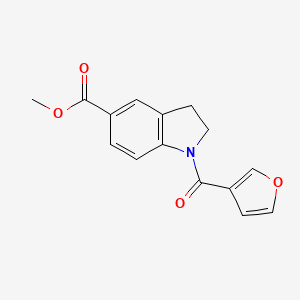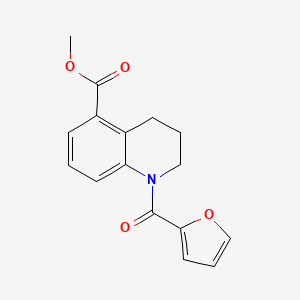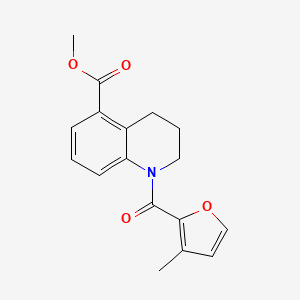![molecular formula C13H16N2O3 B7539451 N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide, also known as TMAO, is a naturally occurring compound found in various animal and plant-based foods. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease, kidney disease, and other health conditions. In
Mechanism of Action
The exact mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is not fully understood. However, it is believed that N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may promote atherosclerosis by increasing the accumulation of cholesterol in the artery walls and by promoting inflammation. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may also impair kidney function by increasing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the accumulation of cholesterol in the artery walls, promote inflammation, impair kidney function, and increase oxidative stress. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also been shown to alter the gut microbiome, which may have implications for overall health.
Advantages and Limitations for Lab Experiments
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has a number of advantages and limitations for lab experiments. It is readily available and relatively inexpensive. However, it can be difficult to work with due to its solubility properties. Additionally, N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide may have variable effects depending on the experimental conditions and the specific biological system being studied.
Future Directions
There are a number of future directions for N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide research. One area of interest is the development of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide inhibitors, which may have therapeutic potential for cardiovascular and kidney disease. Another area of interest is the role of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide in other health conditions, such as diabetes and cancer. Finally, further research is needed to better understand the mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide and its effects on the gut microbiome.
Conclusion:
In conclusion, N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is a naturally occurring compound that has gained significant attention in recent years due to its potential role in cardiovascular disease, kidney disease, and other health conditions. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is synthesized in the liver from TMA, which is produced by gut bacteria during the digestion of certain foods. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has a number of biochemical and physiological effects, and it may have therapeutic potential for a variety of health conditions. Further research is needed to better understand the mechanism of action of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide and its effects on the gut microbiome.
Synthesis Methods
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is synthesized in the liver from trimethylamine (TMA), which is produced by gut bacteria during the digestion of certain foods such as fish, red meat, and eggs. TMA is then oxidized by flavin-containing monooxygenase (FMO) enzymes to form N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide.
Scientific Research Applications
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been extensively studied for its potential role in cardiovascular disease. Studies have shown that high levels of N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide in the blood are associated with an increased risk of heart attack, stroke, and death. N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also been implicated in kidney disease, diabetes, and other health conditions.
properties
IUPAC Name |
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8-6-12(10(3)17-8)13(16)15(4)7-11-5-9(2)18-14-11/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJGNDPKIMGIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=C(OC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)
![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)


![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)

![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)



